molecular formula C21H19F3N2O3 B5966899 METHYL (5Z)-5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (5Z)-5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B5966899
M. Wt: 404.4 g/mol
InChI Key: DJSJDCORSFJBEP-YBEGLDIGSA-N
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Description

METHYL (5Z)-5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a pyrrolone-based compound featuring a conjugated methylidene group bridging two heterocyclic systems: a 2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrole and a 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate moiety. The Z-configuration of the methylidene linkage is critical for maintaining planar geometry, which may influence π-π stacking interactions in biological or material applications.

The synthesis of analogous pyrrolone derivatives typically involves condensation reactions between formylpyrroles and active methylene compounds under acidic conditions, as described in a general procedure for ethyl 5-((1-substituted-piperidin-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates .

Properties

IUPAC Name

methyl (5Z)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3/c1-11-9-14(10-16-19(27)18(12(2)25-16)20(28)29-4)13(3)26(11)17-8-6-5-7-15(17)21(22,23)24/h5-10,27H,1-4H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSJDCORSFJBEP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)C=C3C(=C(C(=N3)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)/C=C\3/C(=C(C(=N3)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (5Z)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with significant biological activity. This compound features a pyrrole ring, known for its diverse pharmacological properties, and various substituents that enhance its reactivity and potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.

Structural Features

The compound has a molecular formula of C27H22ClF3N2O3 and a molecular weight of 514.9 g/mol. Its structure includes:

  • Pyrrole ring : A five-membered heterocyclic compound known for its biological significance.
  • Trifluoromethyl group : Enhances lipophilicity and biological interactions.
  • Dimethyl groups : Potentially influence the compound's reactivity and interaction with biological targets.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2,5-dimethylpyrroleContains pyrrole ringSimpler structure; less functionalization
Ethyl (5Z)-5-{[1-(3-bromophenyl)]...Similar pyrrole derivativeDifferent halogen substituent; varying reactivity
Methyl (5Z)-1-(4-chlorophenyl)...Related pyrrole structureIncorporates chlorophenyl; potential variations in biological activity

Pharmacological Properties

Compounds with similar structural motifs to this compound have been documented to exhibit various biological activities including:

  • Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) .
  • Antimicrobial Effects : Pyrrole-based compounds have demonstrated antibacterial and antifungal properties, making them candidates for treating infections .
  • Antidiabetic Activity : Some derivatives containing trifluoromethyl groups have been linked to antihyperglycemic effects, indicating potential for diabetes management .
  • Enzyme Inhibition : Compounds similar to methyl (5Z)-5-{...} may act as inhibitors of specific enzymes such as ELOVL6, influencing lipid metabolism .

Case Studies

Research has highlighted several studies focusing on the pharmacological effects of pyrrole derivatives:

  • Study on Antitumor Properties : A synthesized pyrrole derivative exhibited moderate anti-tumor properties against human tumor cell lines, suggesting that modifications to the pyrrole structure can enhance efficacy compared to traditional chemotherapy agents like Doxorubicin .
  • Antimicrobial Research : A series of pyrrole derivatives were developed targeting Mycobacterium tuberculosis, with some showing favorable activity at low MIC values, indicating their potential as novel antituberculosis agents .

The mechanism by which methyl (5Z)-5-{...} exerts its biological effects likely involves:

  • Target Interaction : Binding to specific receptors or enzymes involved in critical biological pathways.
  • Modulation of Biological Responses : Altering the activity of these targets can lead to therapeutic effects such as reduced tumor growth or pathogen inhibition.

Scientific Research Applications

Biological Applications

Methyl (5Z)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents : Research indicates that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Agents : Some studies suggest that compounds containing pyrrole rings possess antimicrobial properties that can be harnessed for developing new antibiotics.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Studies on its interactions with enzymes and receptors are essential to elucidate its pharmacodynamics and therapeutic potential. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which may improve bioavailability and efficacy in drug formulations.

Materials Science Applications

In addition to biological applications, this compound shows promise in materials science:

  • Polymer Chemistry : Its reactive groups can be utilized to synthesize novel polymers with enhanced properties.
  • Organic Electronics : The compound's electronic properties may be applicable in the development of organic semiconductors.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Impacts

Compound Name / ID Core Structure Key Substituents Biological/Physicochemical Impact
Target Compound Pyrrolone-pyrrole conjugate 2,5-Dimethylpyrrole, trifluoromethylphenyl, methyl ester High lipophilicity (trifluoromethyl), potential protease inhibition (methylidene conjugation)
Phenethyl 4-[3,4-dihydroxyphenyl]-1-oxyl-2,2,5,5-tetramethylpyrrole-3-carboxylate (Compound 23) Nitroxide-pyrrole Catechol, nitroxide radical, phenethyl ester Reduced antioxidant activity due to intramolecular redox interactions
MITO-CP-like 3-carboxy-4-(diphenylphosphoryl)pyrroline nitroxide (Compound 11) Pyrroline nitroxide Diphenylphosphoryl, nitroxide, methyl ester Enhanced spin-labeling utility and antiproliferative potential
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Ac-Py) Pyrrole carboxylic acid Acetyl, methyl, carboxylic acid Photooxidation susceptibility at α-position; forms endoperoxides

Key Observations :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to hydroxylated analogs (e.g., Compound 23), which are prone to redox interactions .

Table 2: Antioxidant and Cytotoxicity Profiles of Pyrrole Derivatives

Compound Name / ID TEAC Value (Antioxidant Activity) Cytotoxicity (Relative to DMSO) Notes
CAPE (1) 1.0 (Reference) 0.63 ± 0.09 High cytotoxicity linked to catechol moiety
Compound 17 1.8 ± 0.2 0.85 ± 0.12 Superior antioxidant activity due to optimized electron donation
Compound 23 0.4 ± 0.1 0.72 ± 0.10 Activity reduced by nitroxide-catechol proximity
Target Compound (Inferred) <0.2 (Predicted) ~1.0 (Predicted) Lack of catechol likely reduces both activity and cytotoxicity

Key Findings :

  • Catechol-containing derivatives (e.g., CAPE, Compound 17) exhibit strong antioxidant activity but higher cytotoxicity, whereas non-phenolic esters (e.g., Compound 23) show reduced efficacy .
  • The target compound’s lack of catechol and radical groups likely results in minimal antioxidant activity and lower cytotoxicity, aligning with trends observed in nonphenolic esters .

Key Insights :

  • The target compound’s methyl ester group may hydrolyze in vivo, a common limitation of carboxylate esters .
  • Unlike nitroxides or photooxidizable pyrroles , the target compound’s stability in physiological conditions is likely superior due to its non-radical, non-α-substituted structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving pyrrole and pyrazole intermediates. For instance, refluxing equimolar amounts of substituted hydrazines and β-keto esters in ethanol with catalytic acetic acid under controlled temperature (70–80°C) is a common approach . Optimization includes adjusting solvent polarity (e.g., ethanol vs. 1,4-dioxane) and reaction time (2–6 hours) to minimize side products. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) is recommended to monitor progress .

Q. Which purification techniques are most effective for isolating this compound, particularly given its solubility profile?

  • Methodological Answer : Recrystallization using ethanol or DMF–ethanol (1:1) mixtures effectively removes impurities due to the compound’s moderate solubility in polar aprotic solvents . For thermally sensitive derivatives, column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane/ethyl acetate) is advised. Centrifugation at 4°C can enhance crystal formation .

Q. How can the compound’s structural integrity and stereochemistry be confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (5Z)-stereochemistry and methylidene bridge arrangement . Complement with 1^1H/13^{13}C NMR (in DMSO-d6) to verify trifluoromethyl and pyrrole proton environments. DFT calculations (e.g., B3LYP/6-31G**) can predict electronic structures for cross-validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the compound’s electronic properties and reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal the electron-deficient nature of the trifluoromethylphenyl group, which enhances electrophilic reactivity. HOMO-LUMO gaps (calculated using Gaussian 09) predict regioselectivity in cross-coupling reactions . Solvent-phase modeling (PCM approach) further clarifies solvation effects on reaction pathways .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across different studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) and compare with SC-XRD bond lengths. For ambiguous 1^1H signals, 2D NMR (COSY, HSQC) and variable-temperature NMR can distinguish dynamic processes .

Q. How do substituents (e.g., trifluoromethyl vs. methoxy groups) influence the compound’s bioactivity or supramolecular interactions?

  • Methodological Answer : Replace the trifluoromethyl group with methoxy via Suzuki-Miyaura coupling to assess steric/electronic impacts. Bioactivity assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) quantify binding affinities. Crystal packing analysis (Mercury software) identifies π-π stacking or halogen bonding trends .

Q. What experimental controls are critical for ensuring reproducibility in kinetic studies of its degradation or tautomerization?

  • Methodological Answer : Maintain strict inert atmospheres (N2/Ar) to prevent oxidation. Use UV-Vis spectroscopy (λ = 250–400 nm) to track tautomerization kinetics in real time. Control pH (buffered solutions) and temperature (thermostatted cells) to isolate variables .

Methodological Notes

  • Data Validation : Cross-reference experimental and computational results (e.g., SC-XRD vs. DFT bond lengths) to minimize systematic errors .
  • Contradiction Management : Replicate studies under identical conditions (solvent, temperature) and report deviations transparently.

This FAQ synthesizes methodologies from crystallography, spectroscopy, and computational chemistry to address both foundational and complex research challenges. Citations align with peer-reviewed studies to ensure reliability.

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